2-Benzenesulfonyl-1,4-dichlorobenzene
Overview
Description
2-Benzenesulfonyl-1,4-dichlorobenzene is a useful research compound. Its molecular formula is C12H8Cl2O2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Properties : 2-Benzenesulfonyl-1,4-dichlorobenzene has been used in the Ni(0)-catalyzed polymerization process, leading to the synthesis of materials like oligomeric poly[3-(2‘-thiophenecarbonyl)-2,5-thiophene] and poly(2,5-benzophenone). These polymers exhibit high thermal stability and intrinsic viscosity, indicating potential applications in materials science (Hagberg, Olson, & Sheares, 2004).
Environmental Impact and Contamination Studies : Studies on chlorinated benzenes, including 1,4-dichlorobenzene, have revealed their widespread use in various industries. These compounds are known to be environmental contaminants, and their extensive use raises concerns regarding their impact on ecosystems and human health (Morita, 1977).
Biodegradation and Remediation : Research has shown that chlorobenzenes like 1,4-dichlorobenzene can undergo microbial reductive dechlorination. This process is crucial for the natural attenuation of these contaminants in the environment. The distinct isotope fractionation observed during the degradation of different chlorobenzene isomers provides insights into their biodegradation pathways (Liang et al., 2014).
Chemical Synthesis and Drug Development : this compound and related compounds have been used in the synthesis of various chemical species. For instance, the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, which have shown potent antibacterial properties and moderate enzyme inhibition, highlights its role in medicinal chemistry (Abbasi et al., 2017).
Catalysis and Chemical Reactions : The compound has been used in studies involving catalytic oxidation and reduction reactions. For example, its involvement in the catalytic reduction of chlorobenzenes with Pd/Fe nanoparticles sheds light on reaction sites, catalyst stability, and particle aging (Zhu & Lim, 2007).
Properties
IUPAC Name |
2-(benzenesulfonyl)-1,4-dichlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOUFJBAMAPFBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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